molecular formula C11H12ClN3OS B2502705 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 437710-50-4

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No.: B2502705
CAS No.: 437710-50-4
M. Wt: 269.75
InChI Key: RCZOJHPARKAKTK-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one is a heterocyclic compound featuring a tetrahydroimidazolone core substituted with a 2-thioxo group and a (5-chloro-2-methylanilino)methyl moiety. The 2-thioxo group enhances its reactivity, making it a versatile intermediate for synthesizing pharmacologically active derivatives. The chloro and methyl substituents on the aniline ring likely influence its electronic and steric properties, impacting solubility, stability, and biological interactions .

Properties

IUPAC Name

3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3OS/c1-7-2-3-8(12)4-9(7)14-6-15-10(16)5-13-11(15)17/h2-4,14H,5-6H2,1H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZOJHPARKAKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCN2C(=O)CNC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one typically involves multiple steps. One common route starts with the preparation of 5-chloro-2-methylaniline, which is then reacted with formaldehyde and thiourea under acidic conditions to form the desired product. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the thioxotetrahydroimidazol-4-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The scalability of the synthesis is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thioxo group, converting it to a thiol or other reduced forms.

    Substitution: The chloro group on the aniline ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the 2-thioxotetrahydro-4H-imidazol-4-one family, which includes derivatives with diverse substituents. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[(5-Chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one 5-chloro-2-methylanilino group at position 3 C₁₂H₁₂ClN₃OS 281.76 Intermediate for bioactive molecules
5-[(4-Isopropylphenyl)methylene]-3-(4-methoxyphenyl)-2-thioxotetrahydro-4H-imidazol-4-one 4-isopropylphenyl and 4-methoxyphenyl groups C₂₁H₂₂N₂O₂S 366.48 High lipophilicity; potential CNS activity
5-[(E)-1,3-Benzodioxol-5-ylmethylidene]-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one Benzodioxole and morpholino groups C₁₈H₂₁N₃O₄S 375.45 Enhanced bioavailability due to polar moieties
5-[(4-Chlorophenyl)methylene]-3-(4-fluorophenyl)-2-thioxotetrahydro-4H-imidazol-4-one 4-chlorophenyl and 4-fluorophenyl groups C₁₇H₁₂ClFN₂OS 332.78 Halogen-rich; antimicrobial applications
3-Anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one Thienyl and 4-methylphenyl groups C₂₁H₁₇N₃OS 359.44 Heteroaromatic conjugation; optoelectronic use

Key Observations:

Substituent Impact on Reactivity: Chloro and methyl groups in the target compound enhance electrophilicity at the imidazolone core, favoring nucleophilic substitution reactions. In contrast, methoxy or morpholino groups in analogs (e.g., ) increase steric bulk and polarity, altering solubility and metabolic stability.

Synthetic Routes: The target compound may be synthesized via condensation of 5-chloro-2-methylaniline with a 2-thioxoimidazolone precursor, analogous to methods used for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (chlorination with SOCl₂) . Derivatives like 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one are synthesized via Knoevenagel condensations, leveraging the reactivity of the 2-thioxo group .

Pharmacological Potential: The –NH– group in the target compound’s anilino moiety (common in analogs like ) facilitates hydrogen bonding, a critical feature in enzyme inhibition or receptor binding. Morpholino-containing analogs (e.g., ) show improved blood-brain barrier penetration, suggesting CNS-targeted applications.

Physical Properties :

  • Melting points and solubility vary significantly. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole melts at 120°C , while bulkier substituents (e.g., benzodioxole ) reduce crystallinity.

Biological Activity

The compound 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one , often referred to as compound A , is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A features a thioxotetrahydroimidazole core, which is known for its diverse biological activities. The presence of the 5-chloro-2-methylanilino substituent enhances its interaction with various biological targets.

Biological Activity Overview

Compound A has been studied for its potential antimicrobial , antitumor , and anti-inflammatory properties. The following sections detail specific findings related to these activities.

Antimicrobial Activity

Research indicates that compound A exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that compound A may serve as a lead compound in the development of new antimicrobial agents.

Antitumor Activity

The antitumor potential of compound A has been evaluated in several cancer cell lines, including breast, lung, and colon cancer cells. Studies have shown that compound A induces apoptosis in cancer cells through the activation of caspase pathways.

  • Case Study : In a study involving breast cancer cell lines (MCF-7), treatment with compound A resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

Compound A has also demonstrated anti-inflammatory effects in various models. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

  • Research Findings : In a lipopolysaccharide (LPS)-induced inflammation model, compound A significantly decreased the levels of inflammatory markers compared to control groups . This suggests its utility in treating inflammatory diseases.

The mechanisms underlying the biological activities of compound A are not fully elucidated but appear to involve:

  • Inhibition of Enzymatic Activity : Compound A may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis, particularly through the NF-kB pathway.

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